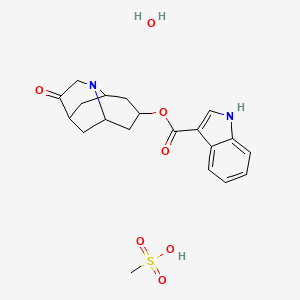

DOLASETRON MESYLATE

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H26N2O7S |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

methanesulfonic acid;(10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl) 1H-indole-3-carboxylate;hydrate |

InChI |

InChI=1S/C19H20N2O3.CH4O3S.H2O/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17;1-5(2,3)4;/h1-4,9,11-14,20H,5-8,10H2;1H3,(H,2,3,4);1H2 |

InChI Key |

QTFFGPOXNNGTGZ-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54.O |

Canonical SMILES |

CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54.O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Dolasetron Mesylate on 5-HT3 Receptor Subtypes

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Dolasetron mesylate is a potent and selective serotonin 5-HT3 receptor antagonist, utilized clinically for the prevention of chemotherapy-induced and postoperative nausea and vomiting. As a prodrug, it undergoes rapid and complete metabolism to its active form, hydrodolasetron, which mediates the therapeutic effect. This document provides a comprehensive technical overview of the mechanism of action of dolasetron and hydrodolasetron on the 5-HT3 receptor, with a focus on its interaction with receptor subtypes. It details the underlying signaling pathways, summarizes available quantitative data, and describes the key experimental protocols used for characterization.

Introduction and Pharmacokinetics

This compound is a first-generation 5-HT3 receptor antagonist.[1] Following administration, it is rarely detected in plasma due to its rapid conversion by the ubiquitous enzyme carbonyl reductase into its major active metabolite, hydrodolasetron (MDL 74,156).[2][3][4] This conversion is nearly complete, and the antiemetic activity of dolasetron is almost entirely attributable to hydrodolasetron.[5] The apparent absolute bioavailability of oral dolasetron, based on hydrodolasetron concentrations, is approximately 75%.

Hydrodolasetron exhibits a longer plasma half-life than the parent compound, approximately 7.3 to 8.1 hours, allowing for effective clinical use. It is primarily metabolized by cytochrome P450 enzymes (CYP2D6 and CYP3A) and is eliminated through multiple routes, including renal excretion and metabolism via glucuronidation and hydroxylation.

The 5-HT3 Receptor: Structure and Function

The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, belonging to the Cys-loop superfamily, rather than a G-protein coupled receptor. These receptors are pentameric structures composed of five subunits arranged around a central ion-conducting pore. To date, five distinct 5-HT3 receptor subunits have been identified in humans: 5-HT3A, 5-HT3B, 5-HT3C, 5-HT3D, and 5-HT3E.

The 5-HT3A subunit is a prerequisite for a functional receptor and can form homopentameric (5-HT3A) channels. However, it more commonly co-assembles with other subunits, most notably the 5-HT3B subunit, to form heteropentameric (5-HT3A/B) receptors. These receptor subtypes exhibit different biophysical and pharmacological properties:

-

Homomeric 5-HT3A Receptors: Characterized by low single-channel conductance and equal permeability to monovalent and divalent cations.

-

Heteromeric 5-HT3A/B Receptors: Display significantly larger single-channel conductance, faster activation and deactivation kinetics, and lower permeability to calcium ions compared to homomeric receptors.

These receptors are densely located on nerve terminals of the vagus nerve in the periphery and centrally in the chemoreceptor trigger zone of the area postrema.

Molecular Mechanism of Action

The emetic reflex, particularly that induced by chemotherapeutic agents, is initiated by the release of serotonin from enterochromaffin cells in the small intestine. This released serotonin binds to and activates 5-HT3 receptors on vagal afferent nerves, triggering a depolarization that transmits the emetic signal to the central nervous system.

Hydrodolasetron functions as a selective and competitive antagonist at these 5-HT3 receptors. By binding to the receptor, it prevents serotonin from docking and activating the channel. This blockade inhibits the inward flow of cations (primarily Na+, K+, and Ca2+), thereby preventing neuronal depolarization and blocking the transmission of the emetic signal.

Quantitative Analysis of Receptor Interaction

While hydrodolasetron is established as a potent and selective 5-HT3 antagonist, specific quantitative binding affinity values (e.g., Ki or IC50) for individual 5-HT3 receptor subtypes are not consistently reported in publicly available literature. However, its pharmacological profile places it among the first-generation antagonists. For comparative context, the table below summarizes the pharmacokinetic properties of hydrodolasetron alongside other notable 5-HT3 antagonists. Second-generation antagonists, such as palonosetron, exhibit a significantly higher binding affinity and a much longer plasma half-life.

| Antagonist | Generation | Active Moiety | Plasma Half-life (t½) | Receptor Binding Affinity |

| Dolasetron | First | Hydrodolasetron | ~7.3 - 8.1 hours | Potent, selective antagonist |

| Ondansetron | First | Ondansetron | ~4 hours | Binds to 5-HT1B, 5-HT1C, α1 adrenergic, and mu-opioid receptors in addition to 5-HT3 |

| Granisetron | First | Granisetron | ~9 hours | Highly specific for all 5-HT3 receptor subtypes |

| Palonosetron | Second | Palonosetron | ~40 hours | Over 30-fold greater than first-generation antagonists |

Experimental Protocols for Characterization

The affinity and functional activity of compounds like hydrodolasetron at 5-HT3 receptors are determined through a combination of in vitro and in vivo assays.

Radioligand Binding Assays

These assays are the gold standard for quantifying the binding affinity of a compound to a receptor. A competitive binding assay measures the ability of an unlabeled test compound (hydrodolasetron) to displace a radiolabeled ligand (e.g., [3H]granisetron) that has a known high affinity for the 5-HT3 receptor.

Detailed Methodology:

-

Receptor Preparation: Membranes are prepared from cells (e.g., HEK293) stably transfected to express specific human 5-HT3 receptor subtypes (e.g., 5-HT3A).

-

Assay Incubation: A fixed concentration of the radioligand (typically near its dissociation constant, Kd) is incubated with the receptor-containing membranes in a suitable buffer (e.g., 50 mM Tris-HCl).

-

Competition: Increasing concentrations of the unlabeled competitor (hydrodolasetron) are added to the incubation mixture.

-

Equilibrium & Separation: The reaction is allowed to reach equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove non-specific binding.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of hydrodolasetron that inhibits 50% of the specific radioligand binding). The inhibition constant (Ki), which reflects the affinity of hydrodolasetron for the receptor, is then calculated from the IC50 using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology

This technique assesses the functional consequences of receptor binding by measuring ion flow through the channel. It is used to determine whether a compound is an agonist, antagonist, or modulator of receptor function.

Detailed Methodology:

-

Cell Preparation: Whole-cell patch-clamp recordings are performed on cells (e.g., HEK293 or oocytes) expressing the 5-HT3 receptor subtype of interest.

-

Voltage Clamp: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane potential is clamped at a fixed value (e.g., -70 mV).

-

Agonist Application: A known 5-HT3 receptor agonist (e.g., serotonin) is applied to the cell, causing the ion channels to open and generating an inward current, which is measured by the amplifier.

-

Antagonist Application: To test for antagonism, the cells are pre-incubated with or co-applied with hydrodolasetron before the application of the agonist.

-

Data Analysis: The ability of hydrodolasetron to inhibit the serotonin-induced current is quantified. A dose-response curve can be generated to determine the potency of the antagonism (often expressed as an IC50 value). This method confirms that the compound not only binds to the receptor but also functionally inhibits its activity.

In Vivo Models

Animal models are used to confirm the antiemetic efficacy observed in vitro.

-

Cisplatin-Induced Emesis in Dogs/Ferrets: This is a common model where the animals are treated with the chemotherapeutic agent cisplatin to induce vomiting. The efficacy of dolasetron is evaluated by its ability to reduce the number of emetic episodes.

-

Von Bezold-Jarisch (B-J) Reflex in Rats: Intravenous administration of serotonin in anesthetized rats induces a triad of responses: bradycardia, hypotension, and apnea. This reflex is mediated by 5-HT3 receptors. The ability of dolasetron and its metabolites to inhibit this reflex serves as a measure of their in vivo 5-HT3 receptor blocking activity.

Conclusion

This compound exerts its antiemetic effects through its active metabolite, hydrodolasetron. The core mechanism of action is the selective, competitive antagonism of 5-HT3 receptors, which are ligand-gated ion channels crucial for initiating the emetic reflex. By blocking the binding of serotonin to these receptors on peripheral and central neurons, hydrodolasetron prevents the propagation of signals that lead to nausea and vomiting. While specific binding affinities for different 5-HT3 receptor subtypes are not well-documented publicly, its classification as a first-generation antagonist and its proven clinical efficacy underscore its potent interaction with this receptor class. The characterization of this interaction relies on established experimental protocols, including radioligand binding assays and patch-clamp electrophysiology, which together confirm its affinity and functional antagonism.

References

Hydrodolasetron: A Comprehensive Pharmacological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrodolasetron, the active metabolite of the antiemetic agent dolasetron, is a potent and selective serotonin 5-HT₃ receptor antagonist.[1][2] Its primary therapeutic application is the prevention of chemotherapy-induced and postoperative nausea and vomiting.[3] This technical guide provides a comprehensive overview of the pharmacology of hydrodolasetron, with a focus on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and its interactions with cardiac ion channels. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for clarity. Signaling pathways and experimental workflows are illustrated to facilitate a deeper understanding of its molecular interactions and the methodologies used for its characterization.

Introduction

Dolasetron is rapidly and completely metabolized to hydrodolasetron by carbonyl reductase, and this active metabolite is largely responsible for the pharmacological effects of the parent drug.[2][3] Hydrodolasetron exerts its antiemetic effects through the blockade of 5-HT₃ receptors, which are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema. By inhibiting the binding of serotonin to these receptors, hydrodolasetron effectively suppresses the signaling cascade that leads to nausea and vomiting.

Mechanism of Action

The antiemetic effect of hydrodolasetron is mediated by its high affinity and selectivity for the 5-HT₃ receptor. Chemotherapeutic agents and surgical procedures can cause the release of serotonin from enterochromaffin cells in the small intestine. This released serotonin then activates 5-HT₃ receptors on vagal afferent nerves, which transmit signals to the vomiting center in the medulla, and directly stimulates 5-HT₃ receptors in the CTZ, initiating the emetic reflex. Hydrodolasetron competitively inhibits this interaction, thereby preventing the initiation of the vomiting reflex. It displays low affinity for other serotonin receptor subtypes and dopamine receptors, highlighting its specific pharmacological profile.

Pharmacokinetics

The pharmacokinetic profile of hydrodolasetron has been well-characterized in humans. Following oral administration of dolasetron, the parent drug is rarely detected in plasma due to its rapid and complete conversion to hydrodolasetron.

Absorption and Distribution

Orally administered dolasetron is well absorbed, with an apparent absolute bioavailability of approximately 75%, as determined by hydrodolasetron concentrations. Peak plasma concentrations of hydrodolasetron are reached in approximately 1 hour after oral administration and 0.6 hours after intravenous administration of dolasetron. Food does not affect the bioavailability of orally administered dolasetron. Hydrodolasetron is widely distributed in the body, with a mean apparent volume of distribution of 5.8 L/kg in adults. It is 69-77% bound to plasma proteins, with approximately 50-51% being bound to α₁-acid glycoprotein.

Metabolism and Excretion

Hydrodolasetron is eliminated through multiple pathways, including renal excretion and metabolism. The metabolism is primarily mediated by cytochrome P450 (CYP) isoenzymes, with CYP2D6 being largely responsible for hydroxylation and CYP3A4 and flavin monooxygenase contributing to N-oxidation. Approximately two-thirds of an administered dose is recovered in the urine and one-third in the feces. The elimination half-life of hydrodolasetron is approximately 7.3 to 8.1 hours.

Pharmacokinetic Parameters

| Parameter | Value | Reference(s) |

| Apparent Absolute Bioavailability (oral dolasetron) | ~75% | |

| Time to Peak Plasma Concentration (Tₘₐₓ) | ~1 hour (oral), ~0.6 hours (IV) | |

| Volume of Distribution (Vd) | 5.8 L/kg (adults) | |

| Plasma Protein Binding | 69-77% | |

| Elimination Half-life (t₁/₂) | 7.3 - 8.1 hours | |

| Apparent Clearance | 9.4 - 13.4 mL/min/kg |

Pharmacodynamics

The primary pharmacodynamic effect of hydrodolasetron is the antagonism of 5-HT₃ receptors. However, it also exhibits off-target effects on cardiac ion channels, which are of clinical significance.

Cardiac Ion Channel Interactions

Hydrodolasetron has been shown to block cardiac sodium (Na⁺) and potassium (K⁺) channels, specifically the hERG (human Ether-à-go-go-Related Gene) channel. This blockade can lead to electrocardiogram (ECG) changes, including prolongation of the PR and QTc intervals and widening of the QRS complex. These effects are related to the plasma concentration of hydrodolasetron and are generally reversible.

| Target Ion Channel | Hydrodolasetron IC₅₀ (µM) | Reference |

| Human Cardiac Na⁺ Channel (hH1) | 8.5 | |

| Human Cardiac K⁺ Channel (hERG) | 12.1 |

Experimental Protocols

5-HT₃ Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of hydrodolasetron to the 5-HT₃ receptor.

References

Dolasetron Mesylate: A Deep Dive into 5-HT3 Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core pharmacology of dolasetron mesylate, focusing on its interaction with the 5-hydroxytryptamine type 3 (5-HT3) receptor. Dolasetron, a potent antiemetic agent, undergoes rapid in vivo conversion to its active metabolite, hydrodolasetron, which is primarily responsible for its therapeutic effects. This document provides a comprehensive overview of the receptor binding affinity and kinetics of these compounds, detailed experimental protocols for their characterization, and a visualization of the associated signaling pathways.

Introduction to Dolasetron and the 5-HT3 Receptor

This compound is a selective antagonist of the 5-HT3 receptor, a ligand-gated ion channel belonging to the Cys-loop superfamily.[1] These receptors are predominantly located on neurons of the peripheral and central nervous systems.[1] In the gastrointestinal tract, enterochromaffin cells release serotonin (5-HT) in response to emetogenic stimuli, such as chemotherapy. This serotonin then activates 5-HT3 receptors on vagal afferent nerves, initiating the vomiting reflex.[2] Centrally, 5-HT3 receptors are found in the chemoreceptor trigger zone (CTZ) of the area postrema, a region of the brainstem involved in emesis.[2]

Dolasetron itself has a short half-life and is rapidly metabolized by carbonyl reductase to hydrodolasetron.[3] This active metabolite exhibits high affinity and selectivity for the 5-HT3 receptor, competitively inhibiting the binding of serotonin and thereby blocking the initiation of the emetic signal.

Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand that will occupy 50% of the receptors in the absence of the endogenous ligand. A lower Ki value indicates a higher binding affinity.

The data presented below summarizes the binding affinity of hydrodolasetron for the human 5-HT3 receptor, in comparison to other commonly used 5-HT3 antagonists.

| Compound | pKi | Ki (nM) | Class |

| Hydrodolasetron | ~7.3 | ~50 | First-generation 5-HT3 Antagonist |

| Ondansetron | 8.70 | 2.0 | First-generation 5-HT3 Antagonist |

| Granisetron | 9.15 | 0.71 | First-generation 5-HT3 Antagonist |

| Palonosetron | ~10.4 | ~0.04 | Second-generation 5-HT3 Antagonist |

Note: Ki values are approximate and can vary based on experimental conditions. The pKi for Hydrodolasetron was calculated from its reported half-life, which often correlates with binding affinity.

Receptor Binding Kinetics

The kinetics of ligand-receptor binding, described by the association rate constant (k_on) and the dissociation rate constant (k_off), provide a more dynamic understanding of the interaction than affinity alone. k_on reflects the rate at which a ligand binds to the receptor, while k_off describes the rate at which it dissociates. The ratio of these two constants (k_off/k_on) determines the equilibrium dissociation constant (Kd), which is conceptually similar to the Ki.

Experimental Protocols

The characterization of dolasetron and hydrodolasetron's binding to the 5-HT3 receptor relies on established in vitro assays. The following sections detail the methodologies for these key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibition constant (Ki) of hydrodolasetron for the 5-HT3 receptor.

Materials:

-

Receptor Source: Cell membranes prepared from a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).

-

Radioligand: A high-affinity 5-HT3 receptor antagonist radiolabeled with tritium ([³H]), such as [³H]granisetron or [³H]GR65630.

-

Test Compound: Hydrodolasetron.

-

Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.

-

Glass Fiber Filters: To separate bound from free radioligand.

-

Filtration Apparatus: A vacuum manifold to facilitate rapid filtration.

-

Scintillation Counter: To measure the radioactivity.

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human 5-HT3 receptor.

-

Harvest the cells and homogenize them in a hypotonic buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

A fixed volume of the membrane preparation.

-

A fixed concentration of the radioligand (typically at or near its Kd).

-

Increasing concentrations of hydrodolasetron (the competitor).

-

For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of a known, non-radioactive 5-HT3 antagonist.

-

For determining total binding, another set of wells will contain the membrane preparation and the radioligand only.

-

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold. The membranes with the bound radioligand will be trapped on the filter.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the hydrodolasetron concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of hydrodolasetron that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

5-HT3 Receptor Signaling Pathway

The binding of serotonin to the 5-HT3 receptor, a ligand-gated ion channel, triggers a rapid influx of cations (primarily Na⁺ and K⁺, with a smaller contribution from Ca²⁺) into the neuron. This influx leads to membrane depolarization and the generation of an excitatory postsynaptic potential, propagating the neuronal signal. Hydrodolasetron acts as a competitive antagonist, blocking the binding of serotonin and thereby preventing channel opening and subsequent signal transduction.

Recent studies have also elucidated downstream signaling cascades initiated by 5-HT3 receptor activation. The influx of Ca²⁺ can activate calcium/calmodulin-dependent protein kinase II (CaMKII), which in turn can lead to the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.

References

An In-Depth Technical Guide to the In Vitro Characterization of Dolasetron Mesylate

Introduction

Dolasetron mesylate is a potent and selective serotonin subtype 3 (5-HT3) receptor antagonist.[1][2][3] It is clinically utilized for the prevention of nausea and vomiting associated with chemotherapy and postoperative recovery.[1][4] Upon administration, dolasetron is rapidly and extensively converted by carbonyl reductase to a major, pharmacologically active metabolite, hydrodolasetron, which is largely responsible for the therapeutic effect. A comprehensive in vitro characterization is essential to understand its mechanism of action, pharmacological profile, and potential off-target effects. This guide provides a detailed overview of the key in vitro studies used to characterize this compound, including receptor binding assays, electrophysiological assessments, and metabolic profiling.

Mechanism of Action and 5-HT3 Receptor Binding

Dolasetron and its active metabolite, hydrodolasetron, exert their antiemetic effects by competitively blocking the binding of serotonin to 5-HT3 receptors. These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals and centrally in the chemoreceptor trigger zone of the area postrema. Blockade of these channels prevents the initiation of the vomiting reflex triggered by serotonin release.

Data Presentation: 5-HT3 Receptor Affinity

The inhibitory potency of dolasetron and hydrodolasetron at the 5-HT3 receptor has been quantified using in vitro assays. Hydrodolasetron demonstrates significantly higher potency than the parent compound.

| Compound | Parameter | Value (nM) | Cell Line |

| Dolasetron | IC50 | 3.8 | NG108-15 Mouse Neuroblastoma x Rat Glioma |

| Hydrodolasetron | IC50 | 0.1 | NG108-15 Mouse Neuroblastoma x Rat Glioma |

Data sourced from in vitro studies on voltage-clamped NG108-15 cells.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of 5-HT3 receptor activation by serotonin and its inhibition by hydrodolasetron.

Caption: 5-HT3 receptor signaling and competitive antagonism by hydrodolasetron.

Experimental Protocol: 5-HT3 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of dolasetron and hydrodolasetron for the human 5-HT3 receptor.

Materials:

-

HEK293 cells stably transfected with the human 5-HT3 receptor.

-

Radioligand: [3H]-Granisetron or a similar high-affinity 5-HT3 antagonist.

-

Unlabeled Ligands: this compound, hydrodolasetron, and a known potent 5-HT3 antagonist (e.g., ondansetron) for defining non-specific binding.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation fluid.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine.

-

96-well plates, scintillation vials, filtration manifold, and a scintillation counter.

Methodology:

-

Membrane Preparation:

-

Culture and harvest HEK293-h5HT3 cells.

-

Homogenize cells in ice-cold assay buffer and centrifuge at low speed (e.g., 1,000 x g) to remove nuclei.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-100 µ g/assay tube.

-

-

Competition Binding Assay:

-

Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of test compounds (dolasetron, hydrodolasetron).

-

To each tube, add:

-

50 µL of assay buffer (for total binding) OR 50 µL of a high concentration of unlabeled antagonist (e.g., 10 µM ondansetron for non-specific binding) OR 50 µL of the test compound at varying concentrations.

-

50 µL of [3H]-Granisetron at a final concentration at or near its Kd (e.g., 0.5 nM).

-

100 µL of the prepared cell membrane suspension.

-

-

Incubate the mixture for 60 minutes at room temperature to reach equilibrium.

-

-

Filtration and Counting:

-

Terminate the incubation by rapid filtration through the glass fiber filters using a filtration manifold.

-

Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.

-

Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate.

-

Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

-

Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Electrophysiological Characterization

While therapeutically beneficial at 5-HT3 receptors, dolasetron and its metabolite can interact with cardiac ion channels, an effect linked to ECG interval changes (PR, QRS, and QTc prolongation) observed in clinical settings. In vitro electrophysiology studies are crucial for characterizing these off-target effects.

Data Presentation: Cardiac Ion Channel Blockade

Patch-clamp electrophysiology studies on cloned human cardiac ion channels have quantified the inhibitory effects of dolasetron and hydrodolasetron (MDL 74,156).

| Compound | Ion Channel | Parameter | Value (µM) |

| Dolasetron | hH1 (Cardiac Na+) | IC50 | 38.0 |

| Hydrodolasetron | hH1 (Cardiac Na+) | IC50 | 8.5 |

| Dolasetron | HERG (Cardiac K+) | IC50 | 5.95 |

| Hydrodolasetron | HERG (Cardiac K+) | IC50 | 12.1 |

Data sourced from patch-clamp electrophysiology studies.

Experimental Workflow Diagram

The diagram below outlines the typical workflow for an automated patch-clamp experiment to assess ion channel activity.

Caption: Experimental workflow for a whole-cell patch-clamp assay.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the inhibitory concentration (IC50) of dolasetron and hydrodolasetron on human cardiac sodium (hH1) and potassium (HERG) channels.

Materials:

-

Cell line stably expressing the target ion channel (e.g., HEK-hH1 or CHO-HERG).

-

External Solution (ACSF): Composed of (in mM) 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose, pH 7.4, bubbled with 95% O2–5% CO2.

-

Internal (Pipette) Solution: For K+ currents, composed of (in mM) 130 K-gluconate, 5 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, 5 Mg-ATP, 0.5 Na-GTP, pH 7.3.

-

Patch pipettes (borosilicate glass, resistance 2-4 MΩ).

-

Patch-clamp amplifier, digitizer, and data acquisition software.

-

Micromanipulator and perfusion system.

-

Test compounds: this compound and hydrodolasetron dissolved in an appropriate vehicle.

Methodology:

-

Cell Preparation:

-

Plate cells onto glass coverslips a day before the experiment.

-

Just before recording, place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

-

Obtaining a Recording:

-

Fabricate a patch pipette using a micropipette puller and fill it with the internal solution.

-

Using the micromanipulator, approach a single, healthy cell with the pipette tip while applying slight positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Apply brief, gentle suction to rupture the cell membrane patch, achieving the whole-cell configuration which allows electrical access to the cell's interior.

-

-

Voltage-Clamp Protocol:

-

Hold the cell membrane at a specific potential (e.g., -80 mV).

-

Apply a series of voltage steps designed to elicit the specific current of interest (e.g., a depolarizing step to +20 mV to activate HERG channels, followed by a repolarizing step to -50 mV to measure the tail current).

-

Record the baseline currents for several minutes to ensure stability.

-

-

Compound Application:

-

Using the perfusion system, apply the external solution containing the vehicle to establish a baseline.

-

Apply increasing concentrations of dolasetron or hydrodolasetron, allowing the effect to reach a steady state at each concentration.

-

Perform a final washout with the control external solution to check for reversibility of the effect.

-

-

Data Analysis:

-

Measure the peak current amplitude at each compound concentration.

-

Calculate the percentage of current inhibition relative to the baseline.

-

Plot the percentage inhibition against the compound concentration and fit the data to a dose-response equation to determine the IC50 value.

-

In Vitro Metabolism

The metabolic profile of dolasetron is critical to its pharmacology. The parent drug is a prodrug, rapidly converted to the active hydrodolasetron. This active metabolite is then further metabolized, primarily by the liver's cytochrome P450 (CYP) enzyme system.

Data Presentation: Metabolic Parameters

In vitro studies using human liver microsomes have identified the key enzymes responsible for hydrodolasetron's metabolism and its potential for drug-drug interactions.

| Compound | Parameter | Enzyme | Value (µM) |

| Reduced Dolasetron | IC50 (Inhibition) | CYP2D6 | 70 |

Data sourced from studies with human liver microsomes.

Metabolic Pathway Diagram

The following diagram illustrates the primary metabolic pathways for dolasetron.

Caption: In vitro metabolic pathways of dolasetron.

Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes

Objective: To identify the major metabolites of hydrodolasetron and the CYP450 enzymes involved in their formation.

Materials:

-

Pooled human liver microsomes (HLMs).

-

Hydrodolasetron.

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+).

-

Phosphate buffer (e.g., 0.1 M, pH 7.4).

-

Selective CYP inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4) for reaction phenotyping.

-

Acetonitrile or methanol (for quenching the reaction).

-

LC-MS/MS system for analysis.

Methodology:

-

Incubation Setup:

-

Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

-

In separate tubes, pre-warm the master mix, HLM suspension (e.g., to a final concentration of 0.5-1.0 mg/mL), and hydrodolasetron solution (e.g., to a final concentration of 1-10 µM) at 37°C.

-

For phenotyping experiments, pre-incubate the HLM and master mix with a selective CYP inhibitor for 5-10 minutes before adding the substrate.

-

-

Reaction Initiation and Termination:

-

Initiate the metabolic reaction by adding the hydrodolasetron solution to the pre-warmed HLM/master mix.

-

Incubate at 37°C in a shaking water bath. Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard. This step also precipitates the microsomal proteins.

-

-

Sample Processing:

-

Vortex the terminated reaction mixtures.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method.

-

Monitor the disappearance of the parent compound (hydrodolasetron) over time to determine metabolic stability (half-life).

-

Use the mass spectrometer to search for potential metabolites based on predicted biotransformations (e.g., +16 Da for hydroxylation, +16 Da for N-oxidation).

-

Quantify the formation of metabolites in the presence and absence of selective inhibitors to identify the specific CYP enzymes responsible for each metabolic pathway.

-

Conclusion

The in vitro characterization of this compound provides a comprehensive understanding of its pharmacological and toxicological profile. These studies confirm that its therapeutic activity is primarily mediated by its high-potency metabolite, hydrodolasetron, through the selective antagonism of the 5-HT3 receptor. Furthermore, in vitro electrophysiology and metabolism assays are indispensable for identifying potential liabilities, such as cardiac ion channel blockade and metabolic pathways involving key CYP enzymes, which are critical for predicting clinical outcomes and potential drug-drug interactions. This body of in vitro data forms the foundational knowledge for the safe and effective clinical use of dolasetron.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacodynamics of Dolasetron Mesylate in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacodynamics of dolasetron mesylate, a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, as observed in various animal models. It details the drug's mechanism of action, efficacy in preventing emesis, cardiovascular effects, and the experimental protocols used for its evaluation.

Core Mechanism of Action: 5-HT3 Receptor Antagonism

This compound is a prodrug that is rapidly and completely metabolized to its active metabolite, hydrodolasetron.[1][2] Hydrodolasetron exhibits a high affinity for 5-HT3 receptors, which are ligand-gated ion channels located on peripheral and central neurons.[3][4] In the context of emesis induced by chemotherapy or radiation, serotonin is released from enterochromaffin cells in the small intestine.[5] This released serotonin activates 5-HT3 receptors on vagal afferent nerves in the periphery and in the chemoreceptor trigger zone (CTZ) of the area postrema in the central nervous system, initiating the vomiting reflex. Hydrodolasetron competitively blocks these receptors, thereby inhibiting the emetic signal.

Antiemetic Efficacy in Animal Models

The antiemetic properties of dolasetron have been demonstrated in several animal models, primarily using emetogenic challenges like cisplatin, doxorubicin, and xylazine.

| Animal Model | Emetogenic Agent | Dolasetron Dose | Route | Efficacy | Reference |

| Ferret | Cisplatin (10 mg/kg IV) | ≥0.5 mg/kg | IV | Significant reduction in the number of vomits over 4 hours. | |

| Dog | Cisplatin (10 mg/kg IV) | ≥0.5 mg/kg | PO / IV | Significant reduction in the number of vomits over 4 hours. | |

| Cat | Xylazine (0.44 mg/kg IM) | 0.8 mg/kg & 1.0 mg/kg | SC | No significant difference in emetic events compared to saline. |

Note: The study in cats suggested that higher doses may be required for efficacy against xylazine-induced emesis.

A typical experimental workflow for evaluating the antiemetic efficacy of dolasetron involves acclimatizing the animals, administering the drug, challenging with an emetogenic agent, and observing the response.

Protocol: Cisplatin-Induced Emesis in Dogs/Ferrets

-

Animal Selection: Healthy, conscious adult beagles or ferrets are used. Animals are fasted overnight with free access to water.

-

Acclimatization: Animals are placed in observation cages to allow them to acclimate to the environment.

-

Drug Administration: this compound or a vehicle control is administered either intravenously (IV) or orally (PO). A pretreatment time, typically 30-60 minutes, is allowed before the emetic challenge.

-

Emetogenic Challenge: A potent emetogen, such as cisplatin (e.g., 10 mg/kg), is administered intravenously.

-

Observation Period: The animals are continuously observed for a defined period (e.g., 4 hours). Key parameters recorded include:

-

The number of retches and vomits (emetic episodes).

-

The latency to the first emetic episode.

-

-

Data Analysis: The mean number of emetic episodes in the dolasetron-treated group is compared to the control group using appropriate statistical tests (e.g., t-test).

Pharmacokinetics of Dolasetron and Hydrodolasetron

Dolasetron acts as a prodrug, being rapidly converted to the active metabolite hydrodolasetron. The pharmacokinetic profile of hydrodolasetron is more clinically relevant due to its longer half-life and greater potency.

| Animal Model | Drug Administered (Dose) | Analyte | Route | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Reference |

| Cat | Dolasetron (0.8 mg/kg) | Hydrodolasetron | IV | 116 (69-316) | 0.5 (0.3-0.5) | 3.3 (2.9-7.2) | |

| Cat | Dolasetron (0.8 mg/kg) | Hydrodolasetron | SC | 67.9 (60.4-117) | 0.5 (0.5-1.0) | 3.8 (2.9-5.3) | |

| Dog | Dolasetron (2 mg/kg) | Dolasetron | IV | - | - | 0.1 | |

| Dog | Dolasetron (2 mg/kg) | Hydrodolasetron | IV | ~250 | ~0.5 | ~4.0 | |

| Dog | Dolasetron (5 mg/kg) | Hydrodolasetron | PO | ~150 | 0.33 | ~4.0 |

Values are presented as median (range) for cats and approximate means for dogs.

Cardiovascular Pharmacodynamics

A significant aspect of dolasetron's pharmacodynamic profile is its effect on cardiac electrophysiology. Both dolasetron and its metabolites have been shown to possess electrophysiological properties, primarily by blocking cardiac sodium channels. This action can lead to changes in electrocardiogram (ECG) intervals.

-

ECG Interval Changes: In animal models and humans, dolasetron administration is associated with reversible, dose-dependent prolongation of PR and QRS intervals. QTc interval prolongation has also been observed, particularly at higher doses, which is mainly a consequence of the QRS widening.

-

Mechanism: The blockade of fast sodium channels slows cardiac depolarization, leading to a reduction in the maximum upstroke velocity of the action potential (Vmax) and a widening of the QRS complex. Some interaction with potassium channels affecting repolarization has also been suggested.

-

Animal Model Concordance: Non-rodent animal models have shown high predictive value for QT prolongation effects in humans, with a concordance rate of approximately 90%. This underscores the relevance of cardiovascular safety studies in animals during preclinical development.

-

Animal Model: Conscious, telemetered dogs are a common model for assessing cardiovascular safety, allowing for continuous ECG monitoring without the confounding effects of anesthesia.

-

Baseline Measurement: Stable baseline ECG recordings are obtained before drug administration.

-

Drug Administration: Dolasetron is administered, often at escalating doses, via the intended clinical route (e.g., IV).

-

Continuous Monitoring: ECG, heart rate, and blood pressure are monitored continuously for an extended period post-dose (e.g., up to 24 hours).

-

Data Analysis: Changes in PR, QRS, and QT/QTc intervals from baseline are measured and analyzed. The relationship between plasma concentrations of hydrodolasetron and the magnitude of ECG changes is often established.

Summary and Conclusion

Animal models have been instrumental in elucidating the pharmacodynamic profile of this compound. Studies in dogs and ferrets have confirmed its efficacy as an antiemetic, mediated by the potent 5-HT3 receptor antagonism of its active metabolite, hydrodolasetron. Pharmacokinetic studies in cats and dogs have characterized the rapid conversion of dolasetron to hydrodolasetron and the latter's systemic exposure. Furthermore, cardiovascular studies in animal models have accurately predicted the dose-dependent effects on cardiac conduction observed in humans, highlighting the importance of these models in safety pharmacology. This body of research provides a solid foundation for the clinical application of dolasetron and for the development of future antiemetic therapies.

References

- 1. Preliminary pharmacokinetics of intravenous and subcutaneous dolasetron and pharmacodynamics of subcutaneous dolasetron in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

Preclinical Evaluation of Dolasetron Mesylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolasetron mesylate is a potent and highly selective serotonin subtype 3 (5-HT3) receptor antagonist.[1] It is clinically used for the prevention of nausea and vomiting associated with chemotherapy and postoperative procedures.[2] Dolasetron is a prodrug that is rapidly and completely metabolized by carbonyl reductase to its major active metabolite, hydrodolasetron, which is responsible for the majority of the pharmacological activity.[3][4] This technical guide provides a comprehensive overview of the preclinical evaluation of this compound, focusing on its pharmacodynamics, pharmacokinetics, antiemetic efficacy, and safety pharmacology.

Pharmacodynamics

Mechanism of Action

Chemotherapeutic agents can induce nausea and vomiting by causing the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract.[3] This released serotonin then activates 5-HT3 receptors located on vagal afferent nerves, which initiates the vomiting reflex. Dolasetron and its active metabolite, hydrodolasetron, act as competitive antagonists at these 5-HT3 receptors, both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema, thereby blocking the emetic signal.

Receptor and Ion Channel Binding Affinity

Dolasetron and hydrodolasetron exhibit high affinity for the 5-HT3 receptor and low affinity for other receptors, such as dopamine D2 receptors, indicating a high degree of selectivity. However, off-target effects on cardiac ion channels have been identified as a key safety consideration. The following table summarizes the in vitro binding affinities and inhibitory concentrations.

| Compound | Target | Assay Type | Species | Value | Units | Reference |

| Dolasetron | 5-HT3 Receptor | Radioligand Binding (Ki) | Rat Brain | 330 | nM | |

| Hydrodolasetron | 5-HT3 Receptor | Radioligand Binding (Ki) | Rat Brain | 43 | nM | |

| Dolasetron | 5-HT3 Receptor | Functional Assay (IC50) | Neuroblastoma Cells | 3.8 | nM | |

| Hydrodolasetron | 5-HT3 Receptor | Functional Assay (IC50) | Neuroblastoma Cells | 0.1 | nM | |

| Dolasetron | hERG K+ Channel | Patch Clamp (IC50) | Human | 5.23 | µM | |

| Dolasetron | hH1 Na+ Channel | Patch Clamp (IC50) | Human | 38.0 | µM | |

| Hydrodolasetron | hERG K+ Channel | Patch Clamp (IC50) | Human | 12.1 | µM | |

| Hydrodolasetron | hH1 Na+ Channel | Patch Clamp (IC50) | Human | 8.5 | µM |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of chemotherapy-induced emesis and the preclinical workflows for evaluating antiemetic drugs.

Preclinical Pharmacokinetics

Dolasetron is rapidly converted to hydrodolasetron, which has a longer half-life and is the primary active moiety. The pharmacokinetic profiles of both dolasetron and hydrodolasetron have been characterized in several preclinical species.

| Species | Compound | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | AUC (ng·h/mL) | F (%) | Reference |

| Dog | Dolasetron | IV | 2 | - | - | 0.1 | - | - | |

| Dog | Dolasetron | PO | 5 | - | - | - | - | 7 | |

| Dog | Hydrodolasetron | IV | 2 | 0.33 | - | 4.0 | - | - | |

| Dog | Hydrodolasetron | PO | 5 | 1.5 | - | 4.0 | - | ~100 | |

| Cat | Hydrodolasetron | IV | 0.8 | 0.5 | 116 | 3.3 | 323 | - | |

| Cat | Hydrodolasetron | SC | 0.8 | 0.5 | 67.9 | 3.8 | 437 | - |

Antiemetic Efficacy

The antiemetic efficacy of dolasetron has been demonstrated in various animal models of chemotherapy-induced emesis. The ferret is a commonly used model due to its robust emetic response to cytotoxic agents.

Experimental Protocol: Cisplatin-Induced Emesis in Ferrets

-

Animal Model: Male ferrets are commonly used.

-

Acclimatization: Animals are individually housed and allowed to acclimate for at least one week before the experiment.

-

Fasting: Food is withheld for approximately 18-24 hours prior to dosing, with water available ad libitum.

-

Drug Administration: this compound or vehicle is administered intravenously (IV) or orally (PO) at specified times before the emetogen.

-

Emetogen Challenge: Cisplatin is administered intravenously at a dose of 5-10 mg/kg to induce emesis.

-

Observation: Animals are observed continuously for at least 4 hours post-cisplatin administration. The number of retches and vomits are recorded.

-

Data Analysis: The efficacy of dolasetron is evaluated by comparing the number of emetic episodes in the treated group to the vehicle control group.

Safety Pharmacology

The primary safety concern for dolasetron is its potential to cause cardiac arrhythmias by prolonging the QT interval. Therefore, a thorough cardiovascular safety assessment is a critical component of its preclinical evaluation.

Cardiovascular Safety Assessment

-

Animal Model: Beagle dogs surgically implanted with telemetry devices for continuous monitoring of cardiovascular parameters.

-

Experimental Design: A crossover design is often employed where each animal receives both vehicle and dolasetron on separate occasions.

-

Parameters Monitored: Electrocardiogram (ECG) for PR, QRS, and QT intervals, heart rate, and blood pressure are continuously recorded.

-

Data Analysis: The effects of dolasetron on cardiovascular parameters are compared to baseline and vehicle control data.

-

Methodology: Whole-cell patch-clamp electrophysiology is the gold standard for assessing the inhibitory effect of a compound on the hERG potassium channel.

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are commonly used.

-

Procedure:

-

A baseline hERG current is established.

-

Increasing concentrations of dolasetron or hydrodolasetron are applied to the cells.

-

The inhibition of the hERG current is measured at each concentration.

-

-

Data Analysis: The concentration-response data is used to calculate the IC50 value, which represents the concentration of the drug that causes 50% inhibition of the hERG current.

Toxicology

Acute Toxicity

Single-dose toxicity studies have been conducted in rodents to determine the lethal dose.

| Species | Route | Sex | LD50 (mg/kg) | Reference |

| Mouse | IV | Male | 160 | |

| Mouse | IV | Female | 140 | |

| Rat | IV | Male/Female | 140 |

Symptoms of acute toxicity at lethal doses included tremors, depression, and convulsions.

Carcinogenicity

Long-term carcinogenicity studies have been conducted in mice and rats. In a 24-month study in mice, an increased incidence of hepatocellular adenomas and carcinomas was observed in males at high doses. No tumorigenic effects were observed in female mice or in rats of either sex.

Conclusion

The preclinical evaluation of this compound demonstrates its efficacy as a selective 5-HT3 receptor antagonist for the prevention of emesis. Its rapid conversion to the more potent and longer-lasting metabolite, hydrodolasetron, is a key pharmacokinetic feature. The primary safety concern identified in preclinical studies is the potential for QT interval prolongation due to the blockade of cardiac ion channels, particularly hERG. This necessitates careful cardiovascular monitoring in clinical use. The comprehensive preclinical data package, including pharmacodynamics, pharmacokinetics, efficacy, and safety pharmacology, has provided a solid foundation for the clinical development and use of this compound.

References

- 1. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Off-Target Effects of Dolasetron Mesylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the off-target effects of dolasetron mesylate, a potent 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. While its therapeutic efficacy is well-established, a thorough understanding of its off-target interactions is crucial for a complete safety assessment. Dolasetron is rapidly converted in vivo to its active metabolite, hydrodolasetron, which is responsible for both its on-target and off-target pharmacological activities.[1] This guide focuses on the off-target profile of hydrodolasetron, summarizing key quantitative data, detailing experimental methodologies, and visualizing the affected signaling pathways.

Data Presentation: Off-Target Interaction Profile of Hydrodolasetron

The following table summarizes the available quantitative data on the inhibitory activity of hydrodolasetron at key off-target sites.

| Target Ion Channel | Active Metabolite | IC50 (µM) | Assay Type | Species | Reference |

| Human Cardiac K+ Channel (hERG) | Hydrodolasetron | 12.1 | Whole-Cell Patch Clamp | Human | [1] |

| Human Cardiac Na+ Channel (hH1) | Hydrodolasetron | 8.5 | Whole-Cell Patch Clamp | Human |

Note: IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency of inhibition.

Experimental Protocols

The investigation of this compound's off-target effects relies on established in vitro pharmacological assays. The following sections provide detailed methodologies for the key experiments used to generate the data presented above.

Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor. While a comprehensive public binding profile for hydrodolasetron is unavailable, the following protocol outlines the general procedure for such a screen.

Objective: To determine the binding affinity of hydrodolasetron for a panel of off-target receptors.

Materials:

-

Test Compound: Hydrodolasetron

-

Radioligand: A specific radiolabeled ligand for each receptor of interest (e.g., [3H]-spiperone for dopamine D2 receptors).

-

Receptor Source: Cell membranes prepared from cell lines stably expressing the receptor of interest or from specific tissue homogenates.

-

Assay Buffer: Buffer solution appropriate for the specific receptor being tested.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation:

-

Cells expressing the target receptor are harvested and homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

-

-

Binding Reaction:

-

In a multi-well plate, the receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (hydrodolasetron).

-

"Total binding" wells contain only the receptor and radioligand.

-

"Non-specific binding" wells contain the receptor, radioligand, and a high concentration of an unlabeled ligand known to saturate the receptor, to determine the amount of non-specific binding of the radioligand.

-

-

Incubation: The plate is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity on each filter is measured using a liquid scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value for the test compound is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

-

The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-cell patch-clamp electrophysiology is a powerful technique used to measure the flow of ions through ion channels in the cell membrane. This method was used to determine the IC50 values for hydrodolasetron's inhibition of hERG and cardiac sodium channels.

Objective: To measure the inhibitory effect of hydrodolasetron on cardiac ion channel currents.

Materials:

-

Cell Line: A mammalian cell line (e.g., HEK-293 cells) stably transfected with the gene encoding the ion channel of interest (e.g., hERG or Nav1.5).

-

Patch Clamp Rig: Includes a microscope, micromanipulator, amplifier, and data acquisition system.

-

Glass Micropipettes: Pulled to a fine tip and filled with an internal solution.

-

External and Internal Solutions: Ionic solutions designed to isolate the specific ion current being measured.

-

Test Compound: Hydrodolasetron.

Procedure:

-

Cell Preparation: Cells expressing the target ion channel are plated on coverslips for recording.

-

Pipette Positioning: A glass micropipette filled with the internal solution is brought into contact with the cell membrane under microscopic guidance.

-

Giga-seal Formation: Gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamp: The membrane potential of the cell is clamped at a holding potential using the patch-clamp amplifier.

-

Current Recording: A series of voltage steps (a "voltage protocol") is applied to the cell to elicit ion channel currents, which are recorded by the amplifier.

-

Drug Application: The external solution is perfused with a solution containing a known concentration of hydrodolasetron.

-

Inhibition Measurement: The ion channel currents are recorded again in the presence of the drug. The degree of inhibition is calculated by comparing the current amplitude before and after drug application.

-

Dose-Response Analysis: This process is repeated for a range of hydrodolasetron concentrations to generate a dose-response curve and determine the IC50 value.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the off-target effects of this compound.

References

Investigating Serotonin Pathways with Dolasetron Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the use of dolasetron mesylate as a tool for investigating serotonin pathways. This compound, a potent and selective serotonin 5-HT3 receptor antagonist, serves as a critical agent in both clinical applications and preclinical research for elucidating the role of serotonin in physiological and pathological processes.[1][2][3][4] This document outlines its mechanism of action, presents key pharmacological data, provides detailed experimental protocols for its characterization, and visualizes the relevant biological and experimental workflows.

Introduction to this compound and its Role in Serotonin Pathways

Dolasetron is an antiemetic and antinauseant agent that functions as a highly specific and selective antagonist of the serotonin 5-HT3 receptor.[5] In vivo, dolasetron is a prodrug that is rapidly and completely metabolized by carbonyl reductase to its major active metabolite, hydrodolasetron. It is this active metabolite that is largely responsible for the pharmacological effects of the drug.

The primary application of this compound is in the prevention of nausea and vomiting associated with chemotherapy and postoperative recovery. Its mechanism of action is centered on the blockade of 5-HT3 receptors, which are ligand-gated ion channels located on vagal afferents in the periphery and in the chemoreceptor trigger zone (CTZ) of the central nervous system. By competitively inhibiting the binding of serotonin to these receptors, dolasetron and hydrodolasetron interrupt the signaling cascade that initiates the vomiting reflex.

Pharmacological Data

The potency and selectivity of dolasetron and its active metabolite, hydrodolasetron, have been characterized through various in vitro assays. This quantitative data is essential for understanding their interaction with the 5-HT3 receptor and for comparing their efficacy to other 5-HT3 receptor antagonists.

| Compound | Parameter | Value (nM) | Cell Line | Assay Type |

| Dolasetron | IC50 | 3.8 | NG108-15 | Inhibition of 5-HT3 receptor-mediated inward ionic currents |

| Hydrodolasetron | IC50 | 0.1 | NG108-15 | Inhibition of 5-HT3 receptor-mediated inward ionic currents |

Table 1: In Vitro Potency of Dolasetron and Hydrodolasetron. This table summarizes the half-maximal inhibitory concentration (IC50) values for dolasetron and its active metabolite, hydrodolasetron, at the 5-HT3 receptor.

While specific Ki values for dolasetron and hydrodolasetron are not consistently reported in publicly available literature, the IC50 values demonstrate the high potency of the active metabolite. For comparative context, the second-generation 5-HT3 antagonist, palonosetron, exhibits a receptor binding affinity that is over 30-fold greater than first-generation antagonists like dolasetron.

| 5-HT3 Antagonist | Half-life (hours) | Receptor Binding Affinity |

| Hydrodolasetron | ~7.3 | First-Generation |

| Ondansetron | ~4 | First-Generation |

| Granisetron | ~9 | First-Generation |

| Palonosetron | ~40 | Second-Generation (>30-fold higher than first-gen) |

Table 2: Comparative Pharmacokinetics and Affinity of 5-HT3 Receptor Antagonists. This table provides a comparison of the plasma half-life and relative binding affinity of hydrodolasetron with other commonly used 5-HT3 receptor antagonists.

Experimental Protocols

Investigating the interaction of this compound with serotonin pathways involves a variety of established experimental techniques. The following sections provide detailed methodologies for key in vitro assays.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor. It measures the ability of an unlabeled compound (e.g., hydrodolasetron) to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibition constant (Ki) of hydrodolasetron for the 5-HT3 receptor.

Materials:

-

Receptor Source: Membrane preparations from HEK293 cells stably expressing the human 5-HT3 receptor.

-

Radioligand: [3H]granisetron or [3H]GR65630, high-affinity 5-HT3 receptor antagonists.

-

Test Compound: Hydrodolasetron, dissolved in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail: A suitable liquid scintillation fluid.

-

Instrumentation: 96-well microplates, filtration apparatus (e.g., Brandel or Packard cell harvester), glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine), and a liquid scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT3 receptor in cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

A range of concentrations of hydrodolasetron (the competitor).

-

A fixed concentration of the radioligand (typically at or near its Kd value).

-

The membrane preparation.

-

For determining non-specific binding, a high concentration of an unlabeled 5-HT3 antagonist (e.g., 10 µM tropisetron) is used in place of the test compound.

-

For determining total binding, the test compound is omitted.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of hydrodolasetron that inhibits 50% of the specific radioligand binding) from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Influx Assay

This functional assay measures the ability of an antagonist to inhibit the ion channel function of the 5-HT3 receptor. Activation of the 5-HT3 receptor, a ligand-gated ion channel, leads to an influx of cations, including Ca2+.

Objective: To determine the potency of hydrodolasetron in inhibiting serotonin-induced calcium influx in cells expressing the 5-HT3 receptor.

Materials:

-

Cell Line: HEK293 cells stably expressing the human 5-HT3 receptor.

-

Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Indo-1 AM.

-

Agonist: Serotonin (5-HT).

-

Antagonist: Hydrodolasetron.

-

Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing calcium.

-

Instrumentation: A fluorescence microplate reader with kinetic reading capabilities or a flow cytometer.

Protocol:

-

Cell Plating: Seed the HEK293-5HT3 cells into 96-well black-walled, clear-bottom microplates and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium indicator dye solution in the dark at 37°C for a specified time (e.g., 60 minutes).

-

Compound Addition: Wash the cells to remove excess dye and then pre-incubate them with varying concentrations of hydrodolasetron for a defined period.

-

Agonist Stimulation and Signal Detection:

-

Place the plate in the fluorescence reader.

-

Establish a baseline fluorescence reading.

-

Inject a fixed concentration of serotonin into the wells to stimulate the 5-HT3 receptors.

-

Immediately begin kinetic measurement of the fluorescence intensity over time. The increase in fluorescence corresponds to the influx of calcium.

-

-

Data Analysis:

-

Measure the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the serotonin-induced response against the logarithm of the hydrodolasetron concentration.

-

Determine the IC50 value, which represents the concentration of hydrodolasetron that causes 50% inhibition of the maximal serotonin response.

-

Electrophysiological Recording (Two-Electrode Voltage Clamp)

This technique directly measures the ion flow through the 5-HT3 receptor channel in response to agonist application and its inhibition by an antagonist.

Objective: To characterize the inhibitory effect of hydrodolasetron on serotonin-induced currents in Xenopus oocytes or mammalian cells expressing 5-HT3 receptors.

Materials:

-

Expression System: Xenopus laevis oocytes injected with cRNA encoding the human 5-HT3 receptor, or a mammalian cell line (e.g., HEK293) expressing the receptor.

-

Recording Solution: An appropriate external recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, and a buffer like HEPES).

-

Agonist: Serotonin (5-HT).

-

Antagonist: Hydrodolasetron.

-

Instrumentation: A two-electrode voltage clamp amplifier, microelectrodes, a perfusion system, and data acquisition software.

Protocol:

-

Cell/Oocyte Preparation: Prepare the cells or oocytes expressing the 5-HT3 receptors for recording. For oocytes, this involves enzymatic and mechanical defolliculation.

-

Electrode Placement: Impale the cell or oocyte with two microelectrodes, one for voltage sensing and the other for current injection.

-

Voltage Clamping: Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Agonist Application: Perfuse the cell with the recording solution containing a specific concentration of serotonin to elicit an inward current.

-

Antagonist Application: After washing out the agonist, pre-incubate the cell with varying concentrations of hydrodolasetron for a set period.

-

Co-application: While still in the presence of hydrodolasetron, apply the same concentration of serotonin again and record the resulting current.

-

Data Analysis:

-

Measure the peak amplitude of the serotonin-induced current in the absence and presence of different concentrations of the antagonist.

-

Calculate the percentage of inhibition for each antagonist concentration.

-

Plot the percentage of inhibition against the logarithm of the hydrodolasetron concentration to determine the IC50 value.

-

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: Serotonin (5-HT3) mediated emesis pathway and the antagonistic action of hydrodolasetron.

Caption: Experimental workflow for a competitive radioligand binding assay.

Caption: Experimental workflow for a calcium influx assay.

Conclusion

This compound, through its active metabolite hydrodolasetron, is a powerful tool for probing the function of serotonin's 5-HT3 receptor-mediated pathways. Its high potency and selectivity make it an invaluable antagonist for both in vitro and in vivo studies aimed at understanding the role of this pathway in emesis, as well as other physiological processes. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the pharmacological properties of dolasetron and other 5-HT3 receptor modulators, thereby advancing our understanding of serotonergic signaling and facilitating the development of novel therapeutics.

References

- 1. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 2. pharmacology-of-the-human-metabolites-of-dolasetron-an-antiemetic-5-ht3-receptor-antagonist - Ask this paper | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 5. cdn.amegroups.cn [cdn.amegroups.cn]

Dolasetron Mesylate: A Technical Guide for the Investigation of Visceral Hypersensitivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Visceral hypersensitivity, a hallmark of functional bowel disorders such as Irritable Bowel Syndrome (IBS), presents a significant challenge in gastroenterology.[1] This condition is characterized by a lowered pain threshold and an exaggerated response to visceral stimuli.[1] Serotonin (5-hydroxytryptamine, 5-HT), a key neurotransmitter in the gut-brain axis, plays a crucial role in modulating visceral sensation, primarily through the 5-HT3 receptor.[2][3] Dolasetron mesylate, a potent and selective 5-HT3 receptor antagonist, offers a valuable pharmacological tool for elucidating the mechanisms of visceral hypersensitivity and for the preclinical evaluation of novel therapeutic agents.[4] This technical guide provides an in-depth overview of the core principles and methodologies for utilizing this compound in the study of visceral hypersensitivity, including detailed experimental protocols, data presentation formats, and visualization of relevant signaling pathways.

Introduction: The Role of 5-HT3 Receptors in Visceral Hypersensitivity

The gastrointestinal (GI) tract is richly innervated by intrinsic and extrinsic primary afferent neurons that transmit sensory information, including pain, to the central nervous system. Enterochromaffin cells in the gut epithelium release 5-HT in response to various stimuli, including mechanical stretch and inflammation. This released 5-HT activates 5-HT3 receptors located on the terminals of vagal and spinal afferent nerves, leading to the generation of nociceptive signals. In conditions of visceral hypersensitivity, there is often an upregulation of this signaling pathway, contributing to heightened pain perception.

This compound, along with its active metabolite hydrodolasetron, acts as a competitive antagonist at the 5-HT3 receptor. By blocking the binding of 5-HT, dolasetron effectively inhibits the depolarization of afferent neurons, thereby attenuating the transmission of pain signals from the viscera. This mechanism of action makes dolasetron a highly specific tool for investigating the contribution of the 5-HT3 pathway to visceral nociception.

Experimental Models of Visceral Hypersensitivity

To study the effects of this compound on visceral hypersensitivity, robust and reproducible animal models are essential. Two commonly employed models are the trinitrobenzene sulfonic acid (TNBS) and dextran sulfate sodium (DSS) induced colitis models in rodents.

TNBS-Induced Colitis Model

This model induces a chronic, T-cell-mediated inflammation of the colon, leading to long-lasting visceral hypersensitivity that persists even after the acute inflammation has resolved.

DSS-Induced Colitis Model

Administration of DSS in drinking water induces an acute, self-limiting colitis characterized by epithelial damage and inflammation, which is also associated with the development of visceral hypersensitivity.

Assessment of Visceral Hypersensitivity

The primary method for assessing visceral sensitivity in animal models is colorectal distension (CRD). This technique involves inflating a balloon catheter inserted into the colorectum and measuring the animal's response.

Visceromotor Response (VMR)

The VMR is a quantifiable reflex contraction of the abdominal and hind limb musculature in response to CRD. It is a widely accepted surrogate for visceral pain in conscious or lightly sedated animals. The response is typically measured using electromyography (EMG) electrodes implanted in the abdominal muscles.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound in a rat model of visceral hypersensitivity.

Induction of Visceral Hypersensitivity (TNBS Model)

-

Animal Model: Male Wistar rats (200-250g).

-

Anesthesia: Isoflurane or a similar inhalant anesthetic.

-

TNBS Administration:

-

A flexible catheter is inserted 8 cm proximal to the anus.

-